methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate -

methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Catalog Number: EVT-4223372
CAS Number:
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: This compound features a tetrahydropyridine ring in a sofa conformation and a cyclopentene ring adopting an envelope conformation []. Crystallographically, it forms centrosymmetric N—H⋯O and C—H⋯O hydrogen-bonded dimers. Further stability arises from C—H⋯π and van der Waals interactions [].
  • Relevance: This compound shares the core 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline structure with methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. The variations lie in the substituents at the 4 and 8 positions. This comparison highlights the impact of substituent modifications on molecular conformation and intermolecular interactions. (Reference: [] - https://www.semanticscholar.org/paper/0260e7822ef9e004e9903bbf168c3807bb381675)

4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a well-established positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) [, , , , , ]. PAMs enhance the activity of neurotransmitters like acetylcholine, making them potentially relevant for neurological disorders []. TQS is instrumental in understanding ligand dependence in α7 receptor conformational dynamics [].
  • Relevance: TQS and methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate belong to the same 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline class. The differences lie in the substituents at the 4 and 8 positions. Comparing these compounds helps in understanding how structural modifications within this chemical class influence their interaction with α7 nAChRs. (References: [] - https://www.semanticscholar.org/paper/5a36d1f856209aae55912b17360b427c73f4de6e, [] - https://www.semanticscholar.org/paper/35b589d2f3e41b99107e8262289d767f96feba10, [] - https://www.semanticscholar.org/paper/6ecd1561c7a359c0e1b3beb120352e3764604326, [] - https://www.semanticscholar.org/paper/7d39306d56b36cd166801af32cc9d0c93bcd1aab, [] - https://www.semanticscholar.org/paper/1fe762351e71046b02e72521404d4def6f94979d, [] - https://www.semanticscholar.org/paper/7400ec0061cc74d65d8077b0a9c7e97b243ba383)

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS is a potent allosteric agonist of α7 nAChRs in both recombinant and native systems [, , ]. Unlike PAMs, allosteric agonists can directly activate the receptor without needing an orthosteric agonist. 4BP-TQS's structure suggests it binds to an intra-subunit transmembrane site [].
  • Relevance: 4BP-TQS is structurally analogous to methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. Both belong to the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline family and feature a halogenated phenyl ring at the 4 position. The key difference lies in the substituent at the 8 position (sulfonamide in 4BP-TQS versus carboxylate in the target compound) and the halogen (bromine in 4BP-TQS versus chlorine in the target compound). This comparison highlights how subtle changes within this chemical class, such as halogen substitution and functional group modification, can significantly impact pharmacological properties, shifting from allosteric modulation to agonism of α7 nAChRs. (References: [] - https://www.semanticscholar.org/paper/35b589d2f3e41b99107e8262289d767f96feba10, [] - https://www.semanticscholar.org/paper/1fe762351e71046b02e72521404d4def6f94979d, [] - https://www.semanticscholar.org/paper/7400ec0061cc74d65d8077b0a9c7e97b243ba383)

4-(2-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

  • Compound Description: This compound, similar to TQS, acts as a PAM of α7 nAChRs but lacks the allosteric agonist activity observed in 4BP-TQS []. This difference highlights the critical influence of the halogen atom's position on the phenyl ring for allosteric agonist activity [].
  • Compound Description: Like 2BP-TQS, 3BP-TQS functions as a PAM of α7 nAChRs without exhibiting allosteric agonist activity. This further demonstrates the importance of halogen positioning for allosteric agonist activity in this class of compounds [].

4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

  • Compound Description: This compound displays pharmacological characteristics typical of allosteric agonists, but exhibits distinct activation rates, inactivation rates, and desensitization levels compared to 4BP-TQS []. This suggests that even with the same halogen at the same position, variations in the halogen atom's size can impact the compound's pharmacological behavior [].
  • Relevance: 4CP-TQS is structurally very similar to methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, both sharing the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core and a chlorophenyl group at the 4 position. The main difference lies in the substituent at the 8 position (sulfonamide in 4CP-TQS versus carboxylate in the target compound). This close structural similarity underscores how subtle modifications, even at distant positions like the 8 position, can lead to significant changes in the compound's interactions with α7 nAChRs, influencing its activation kinetics and desensitization profile. (Reference: [] - https://www.semanticscholar.org/paper/35b589d2f3e41b99107e8262289d767f96feba10)

4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

  • Compound Description: Similar to 4CP-TQS, 4IP-TQS behaves as an allosteric agonist, but with different activation, inactivation, and desensitization profiles compared to 4BP-TQS []. This further demonstrates how the size of the halogen at the para position of the phenyl ring influences the compound's pharmacological properties [].
  • Relevance: 4IP-TQS and methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate share the same 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core, but with different halogens at the 4 position (iodine in 4IP-TQS versus chlorine in the target compound) and different substituents at the 8 position. This comparison further reinforces the idea that halogen identity and the nature of the substituent at the 8 position are crucial for modulating the interactions of these compounds with α7 nAChRs, thereby influencing their allosteric agonist activity. (Reference: [] - https://www.semanticscholar.org/paper/35b589d2f3e41b99107e8262289d767f96feba10)

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

  • Compound Description: 4FP-TQS lacks allosteric agonist activity, acting instead as a potentiator of acetylcholine responses. Interestingly, it also antagonizes the effects of allosteric agonists like 4BP-TQS [].
  • Relevance: Compared to methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, 4FP-TQS differs in the halogen atom (fluorine versus chlorine) and its position (para versus meta) on the phenyl ring, as well as the substituent at the 8 position. This contrast emphasizes the significant impact of halogen identity and position on the pharmacological profile. Even small changes can switch the compound's behavior from an allosteric agonist to a PAM or even an antagonist of allosteric agonists. (Reference: [] - https://www.semanticscholar.org/paper/35b589d2f3e41b99107e8262289d767f96feba10)

cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: This compound is a known α7-selective allosteric agonist, meaning it can directly activate the receptor without needing an orthosteric agonist. This compound belongs to a series of compounds with varying methyl substitutions on the aromatic ring, highlighting the significant influence of even small structural changes on pharmacological activity [].

(-)-cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6-MP-TQS)

  • Compound Description: This compound functions as an allosteric antagonist of α7 nAChRs. It selectively binds to the allosteric activation (AA) site, a specific region within the extracellular domain of the receptor involved in allosteric modulation [].
  • Relevance: 2,3,5,6-MP-TQS shares the core 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline structure with methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate, but with a tetramethylphenyl group at the 4 position instead of a 3-chlorophenyl group, and a sulfonamide substituent at the 8 position instead of a carboxylate group. This comparison emphasizes that modifications at the 4 and 8 positions can significantly alter the compound's pharmacological profile, shifting it from a potential allosteric modulator to an antagonist at the AA site of α7 nAChRs. (Reference: [] - https://www.semanticscholar.org/paper/7400ec0061cc74d65d8077b0a9c7e97b243ba383)

Properties

Product Name

methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

IUPAC Name

methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C20H18ClNO2/c1-24-20(23)13-8-9-18-17(11-13)15-6-3-7-16(15)19(22-18)12-4-2-5-14(21)10-12/h2-6,8-11,15-16,19,22H,7H2,1H3

InChI Key

PTFPSHNSPUVOBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.